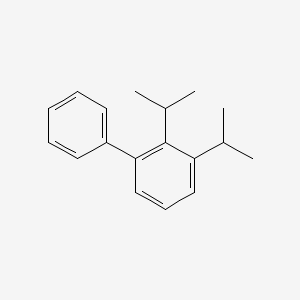

2,3-Diisopropylbiphenyl

Description

2,3-Diisopropylbiphenyl (IUPAC name: 2,3′-bis(1-methylethyl)-1,1′-biphenyl) is a substituted biphenyl compound with the molecular formula C₁₈H₂₂ and a molecular mass of 238.374 g/mol . Its ChemSpider ID is 14385216, and it is structurally characterized by two isopropyl groups attached to the biphenyl backbone at the 2 and 3′ positions. It is commercially manufactured for applications in thermal fluids and specialty chemical intermediates, as highlighted by Jiangsu Zhongneng Chemical Technology Co., Ltd. .

Structure

3D Structure

Properties

CAS No. |

1319725-21-7 |

|---|---|

Molecular Formula |

C18H22 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1-phenyl-2,3-di(propan-2-yl)benzene |

InChI |

InChI=1S/C18H22/c1-13(2)16-11-8-12-17(18(16)14(3)4)15-9-6-5-7-10-15/h5-14H,1-4H3 |

InChI Key |

AMBHHSBRXZAGDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diisopropylbiphenyl typically involves the isopropylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Diisopropylbiphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxygenated biphenyl derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated biphenyls and other substituted derivatives.

Scientific Research Applications

2,3-Diisopropylbiphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2,3-Diisopropylbiphenyl depends on its specific application. In catalytic processes, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 4,4′-Diisopropylbiphenyl

4,4′-Diisopropylbiphenyl shares the same molecular formula (C₁₈H₂₂ ) but differs in the substitution pattern, with isopropyl groups at the para positions of both phenyl rings. Key distinctions include:

- Synthesis : A continuous process for producing 4,4′-diisopropylbiphenyl has been patented, emphasizing industrial scalability . In contrast, 2,3-diisopropylbiphenyl synthesis methods are less documented, suggesting niche production.

- Oxidation Reactivity : In catalytic oxidation studies using CuCl₂ and tetrabutylammonium bromide, 4,4′-diisopropylbiphenyl predominantly oxidizes one isopropyl group, yielding peroxides, alcohols, and ketones . The steric and electronic effects of the 2,3′-substitution in this compound may alter reaction pathways, though specific data are unavailable.

- Environmental Persistence : Diisopropylbiphenyl isomers generally exhibit atmospheric half-lives of 1–2 days due to hydroxyl radical degradation . Positional isomerism may influence degradation rates, but direct data for the 2,3′-isomer are lacking.

Table 1: Key Properties of Diisopropylbiphenyl Isomers

Analogous Alkylated Biphenyls

2.6-Diisopropylnaphthalene

Its oxidation under the same conditions as 4,4′-diisopropylbiphenyl also favors mono-oxidation, producing peroxides and ketones . This suggests that alkyl chain position, rather than aromatic core (naphthalene vs. biphenyl), primarily dictates reactivity.

Isopropylbiphenyl (IPBP) and Diisopropylbiphenyl (DIPBP) Mixtures

Commercial mixtures of isopropylbiphenyl (IPBP, C₁₅H₁₄, MW 196) and diisopropylbiphenyl (DIPBP, C₁₈H₂₂, MW 238) highlight trends in hydrophobicity:

Functional Analogues: Bisphenol A (BPA)

Bisphenol A (4,4′-(1-methylethylidene)bisphenol) shares a diphenyl framework but features hydroxyl and isopropylidene groups. Unlike this compound, BPA is widely used in plastics and epoxy resins .

Biological Activity

2,3-Diisopropylbiphenyl (C18H22), a biphenyl derivative, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by two isopropyl groups attached to the biphenyl structure. The synthesis of this compound can be achieved through several methods, including:

- Suzuki Coupling Reaction : This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.

- Friedel-Crafts Alkylation : A classic method where isopropyl groups are introduced onto the biphenyl backbone using Lewis acids as catalysts.

The versatility of biphenyl derivatives in organic synthesis makes them valuable intermediates in pharmaceutical applications .

Biological Activities

Research indicates that biphenyl derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have reported that biphenyl compounds possess antimicrobial properties, potentially useful in developing new antibiotics .

- Anti-inflammatory Effects : Certain biphenyl derivatives have been shown to inhibit inflammatory pathways, suggesting their potential as anti-inflammatory agents .

- Antitumor Properties : Research has indicated that specific biphenyl derivatives may have antitumor activity, making them candidates for cancer therapy .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effectiveness of various biphenyl derivatives. The results showed that this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Antimicrobial |

| Control (Standard Drug) | 16 | Antimicrobial |

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of biphenyl derivatives. In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophage cells. The compound inhibited TNF-α production by approximately 50% at a concentration of 10 µM .

| Treatment | TNF-α Production (%) |

|---|---|

| Control | 100 |

| This compound | 50 |

Q & A

Q. Basic

- NMR spectroscopy (¹H/¹³C): Identifies isopropyl group environments (δ 1.2–1.4 ppm for methyl protons) and biphenyl aromatic signals .

- HPLC-UV: Quantifies purity (>98% typical for research use) with biphenyl-based calibration standards .

- Mass spectrometry (EI-MS): Confirms molecular weight (238 g/mol) via molecular ion peak (M⁺) .

- Differential Scanning Calorimetry (DSC): Estimates purity if melting point data becomes available .

How should researchers address gaps in experimental physicochemical data (e.g., melting point, solubility)?

Q. Basic

- Predictive modeling: Use EPI Suite’s KOWWIN module for logP (estimated 6.64 ) or COSMOtherm for solubility.

- Experimental validation:

What strategies resolve contradictions between computational predictions and experimental data for this compound’s properties?

Q. Advanced

- Multi-method validation: Compare DFT-derived properties (e.g., HOMO-LUMO gaps) with experimental results .

- Steric/electronic analysis: Use molecular dynamics to model spatial hindrance from isopropyl groups, which may explain discrepancies in reactivity predictions .

- Parameter refinement: Re-examine solvent effects (implicit vs. explicit solvation models) in computational workflows .

How can mechanistic studies elucidate the regioselectivity of this compound formation?

Q. Advanced

- Computational modeling: DFT calculates activation energies for competing alkylation pathways (2,3- vs. 4,4′-substitution) .

- Kinetic profiling: Vary reaction temperatures and catalyst types (e.g., AlCl₃ vs. zeolites) to identify rate-determining steps .

- Isotopic labeling (²H/¹³C): Track substitution patterns via NMR, though experimental validation is required .

What methodologies enable environmental fate analysis of this compound despite limited ecotoxicological data?

Q. Advanced

- Read-across approaches: Leverage data from structurally similar compounds (e.g., diisopropylnaphthalenes) .

- QSAR modeling: Predict aquatic toxicity using EPA’s ECOSAR or TEST platforms.

- Microcosm studies: Measure biodegradation rates under aerobic/anaerobic conditions and identify metabolites via LC-HRMS .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Ventilation: Use fume hoods during synthesis and handling .

- Waste disposal: Segregate and transfer to licensed hazardous waste contractors, as recommended for biphenyl derivatives .

Notes on Data Contradictions and Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.